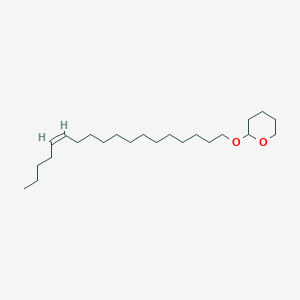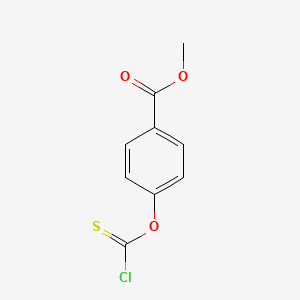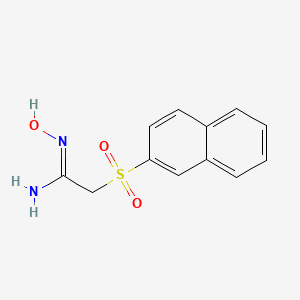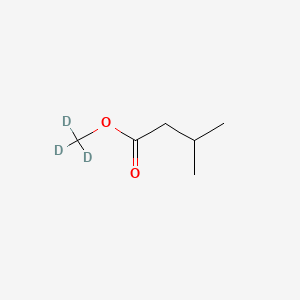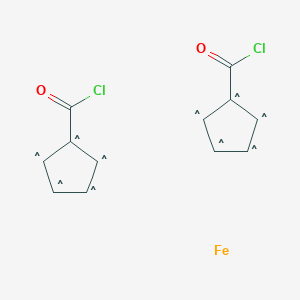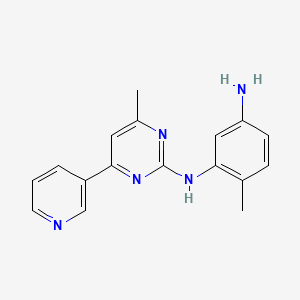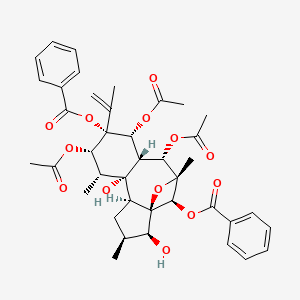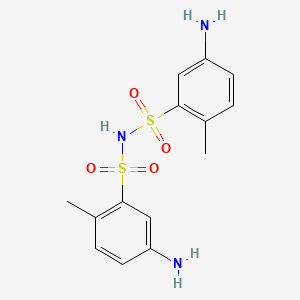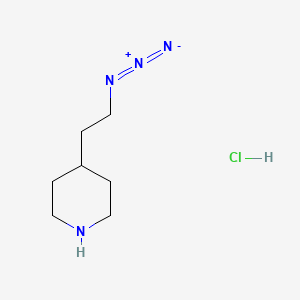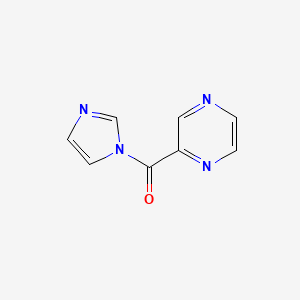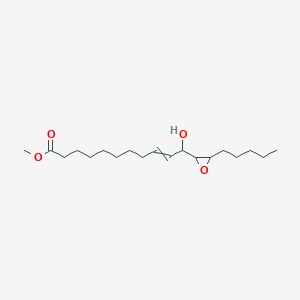
Methyl 12,13-epoxy-11-hydroxy-9-octadecenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 12(S),13(S)-Epoxy-11(S)-hydroxy-9(Z)-octadecenoate is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its epoxy and hydroxy functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 12(S),13(S)-Epoxy-11(S)-hydroxy-9(Z)-octadecenoate typically involves the epoxidation of unsaturated fatty acids followed by hydroxylation. One common method is the use of peracids, such as m-chloroperbenzoic acid, to epoxidize the double bond in the fatty acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using more efficient and cost-effective reagents. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the selectivity and yield of the epoxidation reaction. The hydroxylation step can be achieved using hydrogen peroxide in the presence of a suitable catalyst .
Chemical Reactions Analysis
Types of Reactions
Methyl 12(S),13(S)-Epoxy-11(S)-hydroxy-9(Z)-octadecenoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or ketones.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to open the epoxy ring.
Major Products Formed
The major products formed from these reactions include diols, ketones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 12(S),13(S)-Epoxy-11(S)-hydroxy-9(Z)-octadecenoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of Methyl 12(S),13(S)-Epoxy-11(S)-hydroxy-9(Z)-octadecenoate involves its interaction with cellular targets and pathways. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation, leading to its potential therapeutic effects. It may also interact with cellular membranes, affecting their fluidity and function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate
- Methyl 12®,13®-Epoxy-11®-hydroxy-9(Z)-octadecenoate
- Methyl 12(S),13(S)-Epoxy-9(Z)-octadecenoate
Uniqueness
Methyl 12(S),13(S)-Epoxy-11(S)-hydroxy-9(Z)-octadecenoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
102130-57-4 |
|---|---|
Molecular Formula |
C19H34O4 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
methyl 11-hydroxy-11-(3-pentyloxiran-2-yl)undec-9-enoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-10-14-17-19(23-17)16(20)13-11-8-6-5-7-9-12-15-18(21)22-2/h11,13,16-17,19-20H,3-10,12,14-15H2,1-2H3 |
InChI Key |
KUCGUAVQKWTIDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(O1)C(C=CCCCCCCCC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


